molecular formula C10H16O B040888 1-(2-Butylcyclobuten-1-yl)ethanone CAS No. 122598-61-2

1-(2-Butylcyclobuten-1-yl)ethanone

Cat. No.: B040888
CAS No.: 122598-61-2
M. Wt: 152.23 g/mol
InChI Key: ZVDDBASJKSQYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Butylcyclobuten-1-yl)ethanone is a cyclobutene derivative featuring a ketone functional group attached to a substituted cyclobutene ring. The compound’s reactivity is influenced by the strained cyclobutene ring and the electron-withdrawing ketone group, which may facilitate ring-opening reactions or serve as intermediates in polymer synthesis .

Properties

CAS No.

122598-61-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(2-butylcyclobuten-1-yl)ethanone

InChI

InChI=1S/C10H16O/c1-3-4-5-9-6-7-10(9)8(2)11/h3-7H2,1-2H3

InChI Key

ZVDDBASJKSQYOZ-UHFFFAOYSA-N

SMILES

CCCCC1=C(CC1)C(=O)C

Canonical SMILES

CCCCC1=C(CC1)C(=O)C

Synonyms

Ethanone, 1-(2-butyl-1-cyclobuten-1-yl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The ketone group in this compound enhances electrophilicity at the cyclobutene ring, contrasting with aromatic ethanones (e.g., Compounds 3 and 4), where conjugation with aromatic systems stabilizes the ketone .
  • Synthetic Complexity: Cyclobutene derivatives require specialized methods (e.g., [2+2] cycloaddition) due to ring strain, whereas aromatic ethanones are synthesized via conventional acylations . The phenoxy-ethanol compound () involves sequential etherification, reflecting divergent synthetic goals .

Reactivity and Stability

  • Ring Strain vs. Aromatic Stability : The cyclobutene ring in the target compound is prone to thermal or photochemical ring-opening, unlike the stable aromatic cores in Compounds 3 and 4 .
  • Functional Group Interactions: The ethanone group in this compound may participate in nucleophilic additions, whereas the ethoxy-ethanol group in ’s compound favors hydrogen bonding and solubility .

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